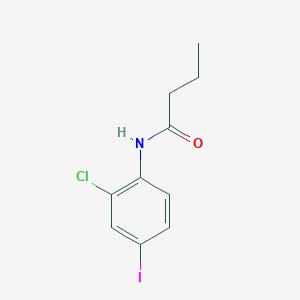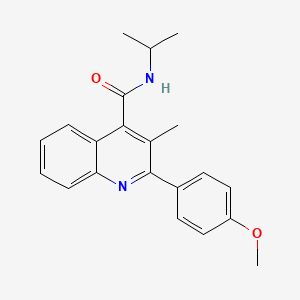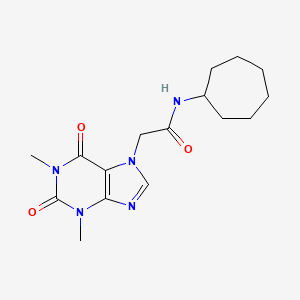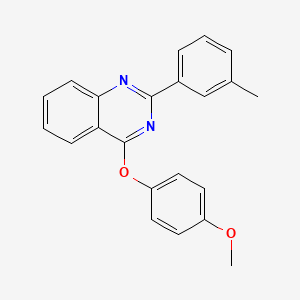![molecular formula C18H21N3OS B5789279 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic properties. MPTP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mechanism of Action
The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and animals. In addition to its anticancer, anti-inflammatory, and analgesic properties, this compound has been shown to modulate the expression of various genes and proteins involved in cell signaling and metabolism. This compound has also been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis and potent biological activity. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors should be taken into account when designing experiments involving this compound.
Future Directions
There are several potential future directions for research involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine. One area of interest is the development of novel derivatives of this compound with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential synergistic effects of this compound with other anticancer and anti-inflammatory agents. Finally, the development of new formulations of this compound that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic properties for the treatment of cancer, inflammation, and pain. Its synthesis method has been well-documented, and its mechanism of action is believed to involve the modulation of various signaling pathways in cells. This compound has several advantages for lab experiments, but also has some limitations that should be taken into account. Finally, there are several potential future directions for research involving this compound, including the development of novel derivatives and formulations, and the investigation of synergistic effects with other agents.
Synthesis Methods
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with acetyl chloride to form 4-methylthiophenyl acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to produce this compound. The synthesis of this compound has been well-documented in the scientific literature, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPYQSRCGGWQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)

![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)

![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)

